3,8-Dibromo-6H-benzo[c]chromen-6-one
Overview
Description
3,8-Dibromo-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H6Br2O2 It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two bromine atoms at the 3 and 8 positions of the chromen-6-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from 2,7-dibromo-9H-fluoren-9-one:
Reagents: 2,7-dibromo-9H-fluoren-9-one, trifluoroacetic acid (CF3COOH), sodium carbonate (Na2CO3).
Conditions: The reaction is carried out by dissolving 2,7-dibromo-9H-fluoren-9-one in trifluoroacetic acid and adding sodium carbonate at 0°C. The mixture is then brought to room temperature and stirred for 48 hours.
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Alternative Method:
Reagents: 2,7-dibromofluorenone, sodium percarbonate, trifluoroacetic acid, dichloromethane.
Conditions: The reaction involves dissolving 2,7-dibromofluorenone in dry dichloromethane, adding trifluoroacetic acid, and then sodium percarbonate at intervals. The reaction is continued at room temperature for 72 hours.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as sodium perborate monohydrate.
Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.
Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.
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Substitution:
Reagents: Various nucleophiles can be used for substitution reactions.
Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.
Products: Substituted derivatives of this compound.
Scientific Research Applications
Applications in Chemistry:
Synthesis of Derivatives:
Applications in Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Applications in Industry:
Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .
Comparison with Similar Compounds
3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A): This compound is a hydroxylated derivative of 6H-benzo[c]chromen-6-one and is known for its potential health benefits, including anti-aging properties.
6H-benzo[c]chromen-6-one Derivatives: Various derivatives of 6H-benzo[c]chromen-6-one have been synthesized and studied for their biological activities, including their potential as phosphodiesterase inhibitors.
Uniqueness:
Properties
Molecular Formula |
C13H6Br2O2 |
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Molecular Weight |
353.99 g/mol |
IUPAC Name |
3,8-dibromobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI Key |
IBZHTLSDRSBIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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